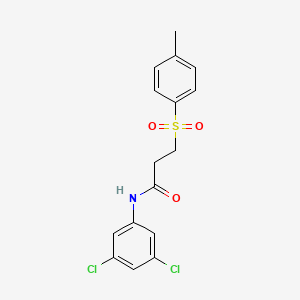

N-(3,5-dichlorophenyl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,5-Dichlorophenyl)benzenesulfonamide” is a compound that has been used as an inhibitor of Rac activation by Dock5 . It’s a solid substance with a white to gray color .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Dichlorophenyl)benzenesulfonamide” includes a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.17 g/mol .

Physical And Chemical Properties Analysis

“N-(3,5-Dichlorophenyl)benzenesulfonamide” is a solid substance with a white to gray color . It has a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.17 g/mol .

Scientific Research Applications

Mycobacterial Energetics Disruption

In the field of medicinal chemistry, derivatives of N-(3,5-dichlorophenyl)-3-tosylpropanamide have been studied for their potential to disrupt mycobacterial energetics. This is particularly relevant in the context of tuberculosis (TB), where drug resistance is a growing concern. Efflux Inhibitors (EIs) derived from this compound could slow down the emergence of resistance and positively affect treatment duration .

Rac Activation Inhibition

Biochemical research has identified N-(3,5-dichlorophenyl)-3-tosylpropanamide as an inhibitor of Rac activation by Dock5 . This application is significant in the study of cell motility, cancer metastasis, and other cellular processes regulated by the Rac protein.

Chiral Drug Intermediates Synthesis

In biochemistry, the compound has potential use in the synthesis of chiral drug intermediates through biocatalysis . Chiral intermediates are crucial for the efficacy and safety of many therapeutic agents, and biocatalysis offers a green chemistry approach to their production.

Agricultural Fungicide Development

N-(3,5-dichlorophenyl)-3-tosylpropanamide has been explored as an agricultural fungicide. Although its use has been limited, understanding its metabolism and disposition can inform the development of new fungicides with improved safety profiles .

Environmental Impact Assessment

The compound’s metabolites and their effects on the environment have been studied, providing insights into the nephrotoxicity and environmental fate of related substances. This research is crucial for environmental health sciences and assessing the impact of agricultural chemicals .

Analytical Method Development

In analytical chemistry, the compound has been used to develop methods for detecting and quantifying similar structures in various matrices. This is essential for environmental monitoring, food safety, and pharmacokinetics studies .

Safety And Hazards

While specific safety and hazard information for “N-(3,5-dichlorophenyl)-3-tosylpropanamide” is not available, related compounds such as “3,5-Dichlorophenyl isocyanate” are known to cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c1-11-2-4-15(5-3-11)23(21,22)7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRNDFNQOXSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

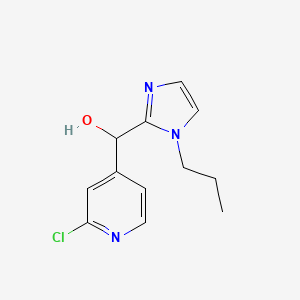

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)